Antibacterial protein 3
説明
Antibacterial Protein 3 (hereafter referred to as Compound 3) is a synthetic aminoglycoside derivative that inhibits prokaryotic protein translation by targeting the bacterial ribosome. Its mechanism involves binding to the 30S ribosomal subunit, disrupting elongation-factor-dependent translocation and inducing miscoding . Unlike traditional aminoglycosides like gentamicin, Compound 3 exhibits significantly reduced cytotoxicity in mammalian cells (LC50 >5 mM in HEK-293 cells) while maintaining moderate antibacterial activity .
特性
生物活性 |
Antibacterial |
|---|---|
配列 |
MSKLVQAISDAVQAQQNQDWAKLGTSIVGIVENGVGILGKLFGF |
製品の起源 |
United States |
類似化合物との比較
Key Characteristics :
- Target : Prokaryotic ribosome (30S subunit).
- Mechanism : Translation inhibition via ribosomal binding.
- Selectivity : 30-fold weaker inhibition of prokaryotic ribosomes compared to gentamicin, with minimal off-target effects on eukaryotic kinases .
- Resistance Profile: Low propensity for target-based resistance; efflux pump upregulation is a more common resistance mechanism in Pseudomonas aeruginosa .
Comparative Analysis with Similar Compounds
Structural Analogs in the Aminoglycoside Class
Compounds 3, 4, and 9–12 (Table 1) share a core aminoglycoside scaffold but differ in substituents affecting ribosomal binding and cytotoxicity:
*IC50Pro: Half-maximal inhibitory concentration for prokaryotic translation.
Key Findings :
Hydroxycoumarins: Membrane-Targeting Agents
Umbelliferone (UM), esculetin (ES), and daphnetin (DA) are hydroxycoumarins with varying antibacterial potency dependent on hydroxyl group positioning:
Comparison with Compound 3 :
Quorum-Sensing Inhibitors (Compounds 3 and 4 in )
Two quorum-sensing inhibitors (QSI-3 and QSI-4) target the P. aeruginosa LasR receptor, competing with ciprofloxacin:
Key Insights :
- QSI-3 matches ciprofloxacin’s antibacterial efficacy but operates via a non-lethal mechanism (quorum-sensing disruption), reducing selective pressure for resistance .
Diaminopyrimidine-Based DHFR Inhibitors
Diaminopyrimidines (e.g., Compounds 11a–c) target bacterial dihydrofolate reductase (DHFR), exploiting a conserved hydrophobic pocket near the C6 position :
| Compound | MIC (µg/mL) | Selectivity vs. Plasmodial DHFR | Key Modification |
|---|---|---|---|
| 11a | 8 | High | C6 methyl group |
| 11b | 4 | Moderate | C6 ethyl group |
| Pyrimethamine | >128 | Low | N/A |
Comparison with Compound 3 :
Beta-Lactams: Penicillin-Binding Protein (PBP) Inhibitors
Beta-lactams (e.g., cephalosporins) exhibit species-specific efficacy due to outer membrane permeability differences:
| Organism | PBP Affinity (50% Binding, µg/mL) | MIC (µg/mL) | Permeability Barrier Severity |
|---|---|---|---|
| E. coli | 0.1–0.5 | 1–2 | Low |
| P. aeruginosa | 5–10 | 64–128 | High |
Key Insight : Compound 3’s ribosomal target circumvents permeability barriers, offering broader Gram-negative coverage than beta-lactams .
Research Findings and Implications
- Mechanistic Diversity : Compound 3’s ribosomal targeting complements membrane disruptors (e.g., DA) and virulence inhibitors (e.g., QSI-3), enabling combination therapies to delay resistance .
- Structural Optimization : Adding hydrophobic groups (e.g., C6 alkyl chains in DHFR inhibitors) or hydroxyl moieties (e.g., DA) enhances potency but may increase cytotoxicity .
- Clinical Potential: Compound 3’s low cytotoxicity and novel target make it a candidate for adjunctive therapy, particularly in efflux-pump-deficient strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
